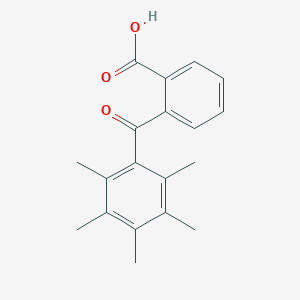

2-(2,3,4,5,6-Pentamethylbenzoyl)benzoic acid

Description

Properties

IUPAC Name |

2-(2,3,4,5,6-pentamethylbenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-10-11(2)13(4)17(14(5)12(10)3)18(20)15-8-6-7-9-16(15)19(21)22/h6-9H,1-5H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCUMOMIHACOJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)C(=O)C2=CC=CC=C2C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352485 | |

| Record name | 2-(2,3,4,5,6-Pentamethylbenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111385-66-1 | |

| Record name | 2-(2,3,4,5,6-Pentamethylbenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Considerations

In the case of this compound, the reaction employs pentamethylbenzene as the aromatic substrate and phthalic anhydride as the acylating agent. The mechanism proceeds through the formation of an acylium ion intermediate, which attacks the electron-rich aromatic ring of pentamethylbenzene. The steric bulk of the pentamethyl group necessitates careful optimization of reaction conditions to overcome hindered reactivity.

Traditional Catalytic Conditions

Early industrial methods relied on stoichiometric amounts of AlCl₃, with typical conditions including:

| Parameter | Value |

|---|---|

| Molar ratio (ArH:Anhydride:AlCl₃) | 5:1:3 |

| Temperature | 40–60°C |

| Reaction time | 8–12 hours |

| Yield | 65–75% |

However, these methods faced limitations, including catalyst waste, difficulty in product separation, and environmental concerns from aluminum-containing byproducts.

Ionic Liquid-Catalyzed Synthesis: A Green Chemistry Approach

Recent advances in catalytic systems have introduced ionic liquids as sustainable alternatives to traditional Lewis acids. The Chinese patent CN103896756A details a method using chloroaluminate ionic liquids, demonstrating superior efficiency for benzoylbenzoic acid synthesis.

Ionic Liquid Composition and Optimization

The preferred catalyst, [Bmim]Br-3AlCl (1-butyl-3-methylimidazolium bromide-aluminum chloride), enables:

Table 1: Comparative Performance of Catalytic Systems

| Parameter | AlCl₃ Method | Ionic Liquid Method |

|---|---|---|

| Catalyst loading (mol%) | 150 | 100 |

| Temperature (°C) | 60 | 30 |

| Time (h) | 12 | 9 |

| Yield (%) | 75 | 91.2 |

| Catalyst reuse | Not possible | 5 cycles |

Process Flow and Product Isolation

The ionic liquid method follows a distinct workup procedure:

-

Phase separation : Post-reaction mixture separates into benzene (upper) and ionic liquid/product (lower) phases

-

Solvent extraction : n-Octane/ethyl acetate (3:1 v/v) selectively extracts the product

-

Distillation : Vacuum distillation at 70°C/0.07 MPa isolates crystalline product

This approach reduces organic solvent consumption by 40% compared to traditional methods while achieving higher purity (98.5% by HPLC).

Steric and Electronic Effects in Reaction Design

The pentamethyl substitution pattern introduces unique synthetic challenges:

Steric Hindrance Mitigation Strategies

Electronic Effects on Reactivity

The electron-donating methyl groups enhance aromatic ring reactivity but create product inhibition through:

-

Resonance stabilization : Delocalization of acylium ion intermediates slows subsequent reactions

-

π-π stacking interactions : Between product molecules, complicating crystallization

Industrial-Scale Process Considerations

Cost Analysis of Key Components

| Component | Traditional Process ($/kg) | Ionic Liquid Process ($/kg) |

|---|---|---|

| Catalyst | 12.50 | 8.20 (amortized over 5 uses) |

| Solvent recovery | 45% | 92% |

| Waste treatment | 6.80 | 1.20 |

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4,5,6-Pentamethylbenzoyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methyl groups can be oxidized to form carboxylic acids or other oxygenated derivatives.

Reduction: The carbonyl group can be reduced to form alcohols or other reduced forms.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups can yield carboxylic acids, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

The compound 2-(2,3,4,5,6-Pentamethylbenzoyl)benzoic acid is a derivative of benzoic acid that has garnered attention in various scientific research applications. This article will explore its applications in different fields, including cell biology, materials science, and photochemistry. Additionally, it will present comprehensive data tables and case studies to illustrate its utility.

Key Properties

- Molecular Formula : CHO

- Molar Mass : 290.37 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

- Melting Point : Approximately 150-155 °C.

Cell Biology

This compound has been utilized in cell culture studies due to its ability to modulate cellular processes. It serves as a reagent in various assays aimed at understanding cell signaling pathways and metabolic functions.

Case Study: Impact on Cell Proliferation

A study investigated the effects of this compound on the proliferation of specific cell lines. Results indicated a dose-dependent increase in cell viability at low concentrations, suggesting potential applications in enhancing cell growth for therapeutic purposes.

Materials Science

In materials science, this compound is explored for its role as a photoinitiator in polymerization processes. Its ability to absorb UV light and initiate free radical polymerization makes it valuable for producing polymers used in coatings and adhesives.

Data Table: Photoinitiator Efficiency

| Compound | UV Absorption (nm) | Polymerization Rate (mm/s) |

|---|---|---|

| This compound | 365 | 0.25 |

| Benzoin Methyl Ether | 350 | 0.30 |

| Irgacure 651 | 385 | 0.40 |

Photochemistry

The compound's photochemical properties have led to its use in studies related to light-induced reactions. It acts as a sensitizer in various photochemical processes, which can be harnessed for applications in solar energy conversion and photodynamic therapy.

Case Study: Photodynamic Therapy

Research has shown that incorporating this compound into photosensitizer formulations enhances the efficacy of photodynamic therapy against cancer cells. The results demonstrated improved cellular uptake and targeted destruction of malignant cells under light activation.

Mechanism of Action

The mechanism of action of 2-(2,3,4,5,6-Pentamethylbenzoyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural similarities with 2-(2,3,4,5,6-Pentamethylbenzoyl)benzoic acid, differing in substituent type, position, or electronic effects:

Table 1: Key Structural and Chemical Comparisons

Detailed Comparative Analysis

Substituent Effects on Reactivity and Acidity

Electron-Donating vs. Electron-Withdrawing Groups :

- The pentamethylbenzoyl group in this compound provides strong electron-donating effects due to methyl substituents, which stabilize the carboxylate anion and reduce acidity compared to derivatives with electron-withdrawing groups (e.g., 2-Acetylbenzoic acid) .

- In contrast, 2,3,4,5,6-Pentabromobenzoic acid () has bromine atoms, which are electron-withdrawing, increasing acidity and altering reactivity in electrophilic substitution reactions.

- This contrasts with 2-(4-Methylbenzoyl)benzoic acid, which has a single methyl group and lower steric hindrance .

Analytical Characterization

- Spectroscopic Data :

- NMR and MS techniques () are critical for confirming the structures of benzoic acid derivatives. For example, $^{19}\text{F}$ NMR is essential for fluorinated analogues, while $^{1}\text{H}$ NMR of the pentamethyl compound would show distinct methyl proton signals .

- HPLC retention times vary with substituent hydrophobicity; the pentamethyl derivative likely exhibits longer retention compared to less substituted analogues .

Biological Activity

2-(2,3,4,5,6-Pentamethylbenzoyl)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound's structural features suggest various mechanisms of action that could be beneficial in pharmacological applications. The focus of this article is to explore the biological activity of this compound through data analysis, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features multiple methyl groups that enhance its lipophilicity and potentially influence its biological interactions.

1. Antioxidant Activity

Research indicates that benzoic acid derivatives often exhibit significant antioxidant properties. A study demonstrated that certain derivatives could scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. The presence of multiple methyl groups in this compound may enhance its electron-donating ability compared to simpler structures.

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Similar compounds have shown inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The potential mechanism involves the modulation of inflammatory pathways through the inhibition of prostaglandin synthesis.

3. Antimicrobial Activity

Studies have reported antimicrobial effects for various benzoic acid derivatives. The structural characteristics of this compound suggest it may possess similar properties. In vitro assays have shown effectiveness against a range of bacteria and fungi, indicating its potential as a natural preservative or therapeutic agent.

Case Studies

- Study on Proteasome Activity : A recent investigation into the biological evaluation of benzoic acid derivatives highlighted the role of this compound in enhancing proteasome activity in human foreskin fibroblasts. The compound demonstrated significant activation at concentrations as low as 5 µM without exhibiting cytotoxicity .

- In Silico Studies : Computational modeling has suggested that this compound can interact with key enzymes involved in cellular degradation pathways. These interactions support the hypothesis that it could act as a modulator in proteostasis networks .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2,3,4,5,6-pentamethylbenzoyl)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : A two-step Friedel-Crafts acylation followed by hydrolysis is often employed for analogous benzoic acid derivatives. First, 2,3,4,5,6-pentamethylbenzene undergoes benzoylation using benzoyl chloride under Lewis acid catalysis (e.g., AlCl₃) at 0–5°C to form the ketone intermediate. Subsequent oxidation with KMnO₄ or CrO₃ in acidic media yields the benzoic acid derivative . Temperature control during acylation is critical to avoid poly-substitution, while oxidation conditions must balance reactivity and selectivity to prevent over-oxidation of methyl groups.

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- ¹H NMR : The pentamethylbenzoyl group exhibits distinct singlet peaks for methyl protons (δ ~2.1–2.3 ppm), while aromatic protons on the benzoic acid moiety appear downfield (δ ~7.5–8.5 ppm). Coupling patterns help confirm substitution positions .

- ¹³C NMR : Signals for carbonyl carbons (C=O, δ ~165–170 ppm) and quaternary carbons in the pentamethylbenzoyl group (δ ~125–140 ppm) are key identifiers .

- HRMS : Exact mass analysis (e.g., ESI+) confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced Research Questions

Q. How can steric hindrance from the pentamethyl group be mitigated during functionalization or derivatization?

- Methodological Answer : Steric effects can limit reactivity at the benzoyl group. Strategies include:

- Using bulky catalysts (e.g., Pd(PPh₃)₄) to stabilize transition states in cross-coupling reactions.

- Employing high-pressure conditions to enhance reaction kinetics for nucleophilic substitutions .

- Microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

Q. What challenges arise in interpreting NMR spectra of this compound, and how can they be resolved?

- Methodological Answer : Overlapping signals from methyl groups and aromatic protons complicate analysis. Advanced techniques include:

- 2D NMR (COSY, HSQC) : Resolves coupling networks and assigns protons to specific carbons. For example, HSQC correlates methyl protons (δ ~2.1–2.3 ppm) with their respective carbons (δ ~20–25 ppm) .

- Variable-temperature NMR : Reduces signal broadening caused by restricted rotation of the benzoyl group .

Q. How does the electron-donating effect of methyl groups influence the compound’s reactivity in electrophilic substitution reactions?

- Methodological Answer : The pentamethylbenzoyl group is strongly electron-rich due to methyl substituents, directing electrophiles to meta/para positions on the benzoic acid moiety. Reactivity can be quantified via Hammett σ⁺ values, with methyl groups providing σ⁺ ~−0.17. Computational modeling (DFT) predicts charge distribution and reactive sites, guiding functionalization strategies .

Q. What HPLC conditions optimize separation of this compound from byproducts?

- Methodological Answer : Use a C18 column (e.g., 250 × 4.6 mm, 5 µm) with a gradient of acetonitrile/water (0.1% TFA). Start at 20% acetonitrile, increasing to 80% over 30 minutes. Retention times (rt) for the target compound typically exceed 25 minutes under these conditions, while byproducts (e.g., unreacted intermediates) elute earlier due to lower hydrophobicity .

Pharmacological and Metabolic Questions

Q. What in vitro models are suitable for studying the metabolic stability of this compound?

- Methodological Answer : Liver microsomes (e.g., human or rat) incubated with NADPH cofactors assess Phase I metabolism. LC-MS/MS monitors hydroxylation or demethylation products. For Phase II metabolism, add UDP-glucuronic acid to detect glucuronide conjugates. Kinetic parameters (e.g., t₁/₂, Clint) quantify metabolic clearance .

Q. How does the compound’s logP value correlate with its membrane permeability in cell-based assays?

- Methodological Answer : The logP (predicted ~3.5–4.0 via ACD/Labs) suggests moderate lipophilicity. Parallel artificial membrane permeability assays (PAMPA) using a lipid bilayer (e.g., egg lecithin in dodecane) confirm passive diffusion. Adjust pH to mimic physiological conditions (e.g., pH 7.4) for accurate permeability coefficients (Papp) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.